molecular formula C20H25N5O4S B2937812 3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 946235-34-3

3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2937812
CAS No.: 946235-34-3
M. Wt: 431.51
InChI Key: QNMZPGZNLKPOSQ-UHFFFAOYSA-N
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Description

3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperazine ring. The compound also contains a pyrrolidine sulfonyl group attached to a benzoyl moiety. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a hydroxymethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzoyl group may produce a hydroxymethyl derivative.

Scientific Research Applications

3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-6-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}pyridazine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-29-19-9-8-18(21-22-19)23-12-14-24(15-13-23)20(26)16-4-6-17(7-5-16)30(27,28)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZPGZNLKPOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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